Welcome to the BenchChem Online Store!
molecular formula C16H11N3O4S B8546490 2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole CAS No. 497177-64-7

2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole

Cat. No. B8546490
M. Wt: 341.3 g/mol
InChI Key: IDUZYDNEVJIGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265134B2

Procedure details

In a manner identical to that described above in Scheme 2, from 200 mg (0.59 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 117 mg (0.59 mmol) of 1-(pyrrolidinocarbonylmethyl)piperazine was obtained 12 as an amorphous white powder after lyophilization. H1 NMR (DMSO-d6): 1.82 (m, 2H), 1.94 (m, 2H), 3.13 (br m, 2H), 3.38 (complex, 6H), 3.52 (br m, 2H), 4.34 (br m, 2H), 7.28 (t, 1H), 7.41 (t, 2H), 7.56 (t, 2H), 7.78 (s, 1H), 10.14 (br s, 1H). High Res. FAB MS: Theo. Mass=400.1802; measured mass=400.1794.
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(OC(NC2SC(C3C=CC=CC=3)=CN=2)=O)=CC=1)([O-])=O.C1(C2SC(NC(N[N:40]3[CH2:45][CH2:44][N:43]([CH2:46][C:47]([N:49]4[CH2:53][CH2:52][CH2:51][CH2:50]4)=[O:48])[CH2:42][CH2:41]3)=O)=NC=2)C=CC=CC=1>>[N:49]1([C:47]([CH2:46][N:43]2[CH2:42][CH2:41][NH:40][CH2:45][CH2:44]2)=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53]1

Inputs

Step One
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C(S1)NC(=O)NN1CCN(CC1)CC(=O)N1CCCC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC(=CN2)C2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=O)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.59 mmol
AMOUNT: MASS 117 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.